molecular formula C11H12N2O6S B11081606 Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfanyl)acetate

Methyl ({2-[(methoxycarbonyl)amino]-5-nitrophenyl}sulfanyl)acetate

Cat. No.: B11081606
M. Wt: 300.29 g/mol
InChI Key: NOOYUYODEJKREE-UHFFFAOYSA-N
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Description

METHYL 2-({2-[(METHOXYCARBONYL)AMINO]-5-NITROPHENYL}SULFANYL)ACETATE is a complex organic compound with a unique structure that includes a nitrophenyl group, a methoxycarbonyl group, and a sulfanyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-({2-[(METHOXYCARBONYL)AMINO]-5-NITROPHENYL}SULFANYL)ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of a suitable aromatic precursor, followed by the introduction of the methoxycarbonyl and sulfanyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing advanced equipment to maintain precise control over reaction parameters. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-({2-[(METHOXYCARBONYL)AMINO]-5-NITROPHENYL}SULFANYL)ACETATE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different products.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl and sulfanyl sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

Major products formed from these reactions include various derivatives of the original compound, such as amines, esters, and substituted aromatic compounds.

Scientific Research Applications

METHYL 2-({2-[(METHOXYCARBONYL)AMINO]-5-NITROPHENYL}SULFANYL)ACETATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-({2-[(METHOXYCARBONYL)AMINO]-5-NITROPHENYL}SULFANYL)ACETATE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxycarbonyl and sulfanyl groups may enhance the compound’s binding affinity and specificity for its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • METHYL 2-[(METHOXYCARBONYL)AMINO]ACETATE
  • ETHYL 2-[(METHOXYCARBONYL)AMINO]ACETATE

Uniqueness

METHYL 2-({2-[(METHOXYCARBONYL)AMINO]-5-NITROPHENYL}SULFANYL)ACETATE is unique due to the presence of the nitrophenyl and sulfanyl groups, which confer distinct chemical and biological properties. These groups enable the compound to participate in a wider range of reactions and exhibit specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H12N2O6S

Molecular Weight

300.29 g/mol

IUPAC Name

methyl 2-[2-(methoxycarbonylamino)-5-nitrophenyl]sulfanylacetate

InChI

InChI=1S/C11H12N2O6S/c1-18-10(14)6-20-9-5-7(13(16)17)3-4-8(9)12-11(15)19-2/h3-5H,6H2,1-2H3,(H,12,15)

InChI Key

NOOYUYODEJKREE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)OC

Origin of Product

United States

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